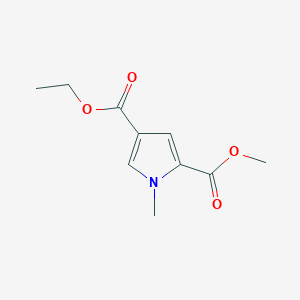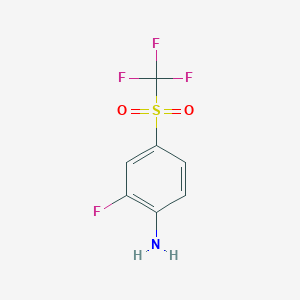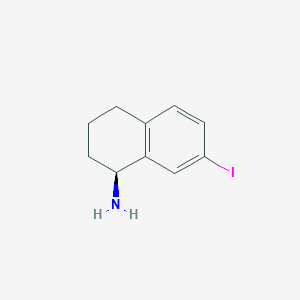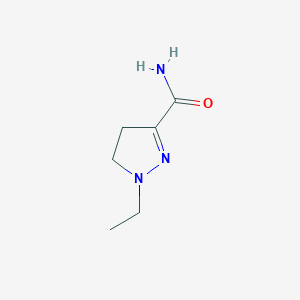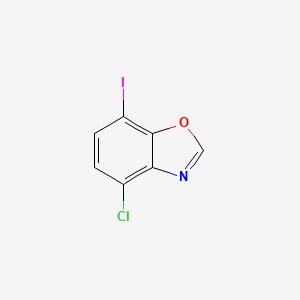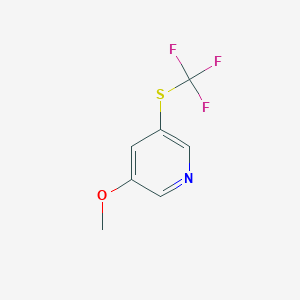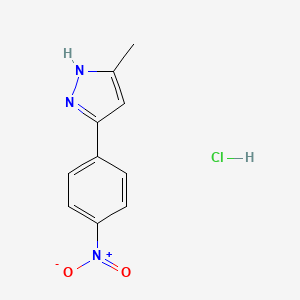![molecular formula C10H6F3NO4S B12856738 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12856738.png)
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethylthio group in this compound adds to its unique chemical properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Green chemistry approaches, such as the use of recyclable catalysts and solvents, are also being explored to make the production process more environmentally friendly .
化学反应分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and trifluoromethylthiolating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the development of new materials with specific properties .
作用机制
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog without the trifluoromethylthio group.
2-(Carboxy(hydroxy)methyl)benzoxazole: Lacks the trifluoromethylthio group but has similar core structure.
6-(Trifluoromethylthio)benzoxazole: Contains the trifluoromethylthio group but lacks the carboxy(hydroxy)methyl group .
Uniqueness
The presence of both the carboxy(hydroxy)methyl and trifluoromethylthio groups in 2-(Carboxy(hydroxy)methyl)-6-(trifluoromethylthio)benzo[d]oxazole makes it unique.
属性
分子式 |
C10H6F3NO4S |
|---|---|
分子量 |
293.22 g/mol |
IUPAC 名称 |
2-hydroxy-2-[6-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H6F3NO4S/c11-10(12,13)19-4-1-2-5-6(3-4)18-8(14-5)7(15)9(16)17/h1-3,7,15H,(H,16,17) |
InChI 键 |
SOGUJULCYBLLGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


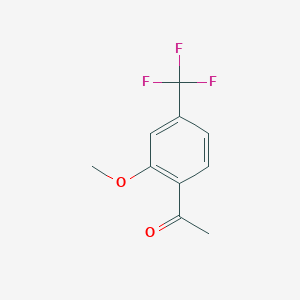
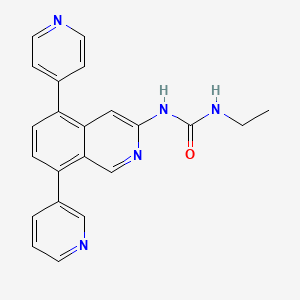

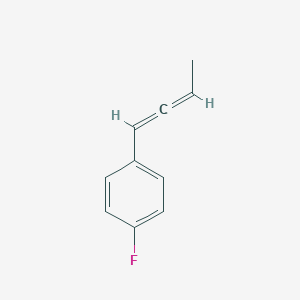
![(5AR,10bS)-2-(2,6-diethylphenyl)-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12856686.png)

